

(S)-Methyl 4-(1-aminoethyl)benzoate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-Methyl 4-(1-aminoethyl)benzoate

Cat. No.: B1591570

[Get Quote](#)

An In-depth Technical Guide to **(S)-Methyl 4-(1-aminoethyl)benzoate**: A Chiral Building Block for Advanced Synthesis

Introduction

(S)-Methyl 4-(1-aminoethyl)benzoate is a chiral aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, which incorporates a benzene ring para-substituted with a methyl ester and an (S)-configured 1-aminoethyl group, presents a stereochemically defined scaffold. This makes it a valuable intermediate for the asymmetric synthesis of complex, enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs).^{[1][2]} The precise spatial arrangement of the primary amine is critical, as the biological activity of many pharmaceuticals is highly dependent on the stereochemistry of their chiral centers.^{[1][2]} This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this versatile building block.

Core Chemical and Physical Properties

The fundamental properties of **(S)-Methyl 4-(1-aminoethyl)benzoate** are summarized below. These identifiers and characteristics are essential for sourcing, handling, and utilizing the compound in a research or development setting.

Property	Value	Reference
IUPAC Name	methyl 4-[(1S)-1-aminoethyl]benzoate	[3]
CAS Number	222714-37-6	[4]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[4]
Molecular Weight	179.22 g/mol	[4]
Physical Form	White to Yellow Sticky Oil to Solid	[3]
Typical Purity	97-98%	[3][4]
Storage Conditions	2-8°C, Keep in dark place, inert atmosphere	[3]
InChI	1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1	N/A
InChIKey	XSYGLHLLQZGWPT-VIFPVTCESA-N	N/A
SMILES	C--INVALID-LINK--N	N/A

Stereochemistry: The (S)-Configuration

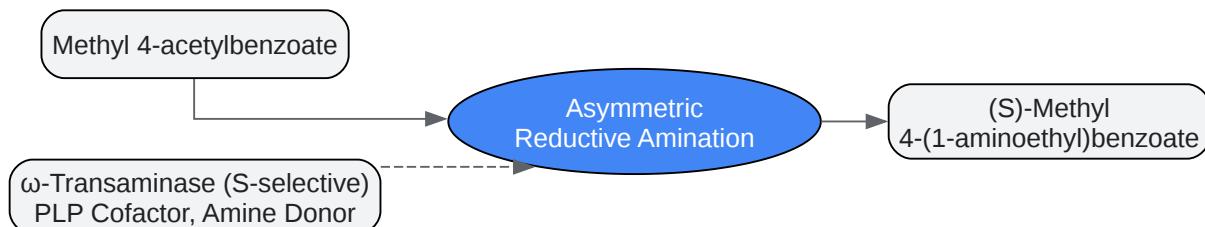
Chirality is a central concept in modern drug development. For many APIs, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects.^[1] The **(S)-Methyl 4-(1-aminoethyl)benzoate** molecule possesses a single chiral center at the benzylic carbon of the aminoethyl group.

The "(S)" designation, derived from the Latin *sinister* for left, describes the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon are ranked by atomic number, and the molecule is oriented so the lowest-priority group (typically hydrogen) points away from the viewer. The sequence from highest to lowest priority of the remaining groups determines the configuration. The presence of this pre-defined stereocenter is invaluable, as it allows chemists to introduce this specific

chirality into a target molecule, avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis.^[2]

Synthesis and Characterization

The reliable synthesis and rigorous characterization of **(S)-Methyl 4-(1-aminoethyl)benzoate** are paramount to ensure its quality and suitability for pharmaceutical applications.


Enantioselective Synthesis

An efficient and common method for producing this chiral amine is the asymmetric reductive amination of a prochiral ketone, methyl 4-acetylbenzoate. This transformation can be achieved with high enantioselectivity using biocatalysis, for instance, with an (S)-selective ω -transaminase enzyme.

Protocol: Biocatalytic Asymmetric Reductive Amination

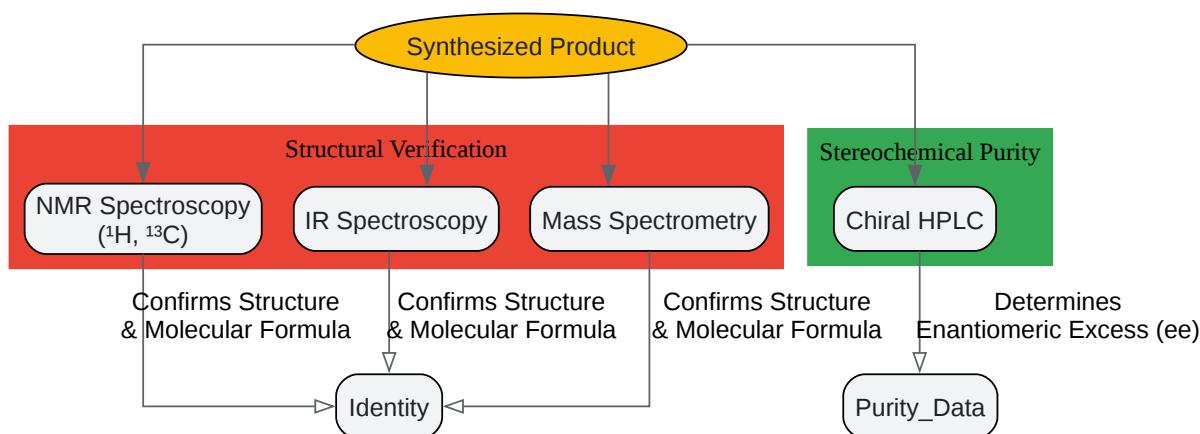
- **Reaction Setup:** In a temperature-controlled reaction vessel, dissolve methyl 4-acetylbenzoate and an amine donor (e.g., isopropylamine) in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).
- **Enzyme Addition:** Add the (S)-selective ω -transaminase enzyme and the requisite pyridoxal 5'-phosphate (PLP) cofactor to the mixture.
- **Reaction Conditions:** Maintain the reaction at the enzyme's optimal temperature (e.g., 35–40°C) with gentle agitation to ensure homogeneity.
- **Monitoring:** Monitor the reaction progress by periodically taking aliquots and analyzing them via chiral HPLC to determine the conversion of the starting material and the enantiomeric excess (ee) of the product.
- **Workup:** Once the desired conversion is achieved, quench the reaction by adjusting the pH to >10 with a base like ammonium hydroxide.
- **Extraction:** Extract the product from the aqueous phase using an organic solvent such as ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

- Purification: If necessary, the crude product can be further purified using column chromatography.

[Click to download full resolution via product page](#)

Caption: General workflow for the biocatalytic synthesis.

Analytical Characterization


Confirming the identity, purity, and stereochemical integrity of the synthesized compound is a critical quality control step. A combination of spectroscopic and chromatographic techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the proton environment. Expected signals include doublets and quartets for the ethyl group protons, singlets for the methyl ester protons, and distinct signals for the aromatic protons.
 - ^{13}C NMR: Shows the number of unique carbon environments. Key signals correspond to the carbonyl carbon of the ester, the aromatic carbons, the chiral benzylic carbon, and the methyl carbons.
- Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic stretches would be observed for the N-H bonds of the primary amine, the C=O of the ester, and C-H bonds of the aromatic and aliphatic portions.^[5]
- Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also provide structural information.^[5]

- Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of the product.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

- Column and Mobile Phase: Select a suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase (e.g., a mixture of hexane and isopropanol with a basic additive like diethylamine).
- Standard Preparation: Prepare a solution of the racemic methyl 4-(1-aminoethyl)benzoate to serve as a standard for identifying the retention times of both the (S) and (R) enantiomers.
- Sample Preparation: Prepare a solution of the synthesized (S)-enantiomer sample in the mobile phase.
- Analysis:
 - Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
 - Inject the racemic standard to establish the retention times and confirm peak resolution.
 - Inject the synthesized sample.
 - Use a UV detector set to a wavelength of high absorbance (e.g., 240 nm).
- Calculation: Calculate the enantiomeric excess using the peak areas of the (S) and (R) enantiomers from the sample chromatogram: $ee\ (\%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] \times 100$.

[Click to download full resolution via product page](#)

Caption: Workflow for analytical characterization.

Reactivity and Synthetic Applications

The utility of **(S)-Methyl 4-(1-aminoethyl)benzoate** as a building block stems from the distinct reactivity of its primary amine and methyl ester functional groups. This dual functionality allows for a wide range of subsequent chemical transformations.

- Reactions at the Amino Group: The primary amine is a nucleophile and can readily undergo reactions such as acylation to form amides, alkylation, and reductive amination.
- Reactions at the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to amides via aminolysis, or reduced to a primary alcohol.

This versatility makes it a valuable precursor in the synthesis of numerous APIs. For example, chiral amines of this type are key components in the synthesis of certain cholinesterase inhibitors used in the treatment of Alzheimer's disease and other dementias.^[2] The defined stereochemistry of the amine is often critical for the drug's ability to bind effectively to its target enzyme.^[2]

Safety and Handling

While a specific safety data sheet (SDS) for the (S)-enantiomer is not detailed in the provided search results, data for the racemic mixture and structurally similar aminobenzoates provide essential guidance. The compound should be handled by trained personnel in a well-ventilated area.

Hazard Information	Details	Reference
GHS Pictogram	Exclamation Mark (GHS07)	[3]
Signal Word	Warning	[3]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[3][6]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]

Handling Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[7][8]
- Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[9]
- Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere to prevent degradation.[3]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

(S)-Methyl 4-(1-aminoethyl)benzoate is a fundamentally important chiral synthon in modern organic and medicinal chemistry. Its well-defined stereochemistry, coupled with its versatile functional groups, provides a reliable and efficient starting point for the construction of enantiomerically pure drug molecules. The robust methods for its synthesis and the rigorous analytical techniques available for its characterization ensure the high quality required for pharmaceutical development. As the demand for stereochemically pure APIs continues to grow, the role of such chiral building blocks in accelerating drug discovery and development will remain critical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 4-(1-aminoethyl)benzoate | 80051-07-6 [sigmaaldrich.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. youtube.com [youtube.com]
- 6. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [(S)-Methyl 4-(1-aminoethyl)benzoate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1591570#s-methyl-4-1-aminoethyl-benzoate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com